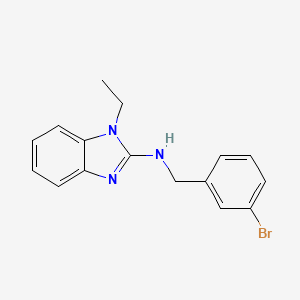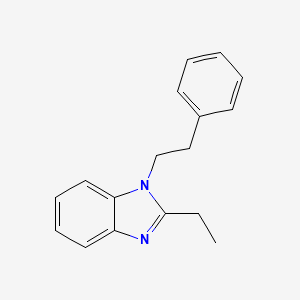![molecular formula C20H19FO3 B5821335 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as FLB-457, is a chemical compound that belongs to the class of benzoxazinones. It has been extensively studied for its potential use as a research tool in neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used as a research tool in neuroscience and pharmacology due to its high affinity and selectivity for dopamine D2 receptors. It has been shown to be a potent antagonist of D2 receptors, which are involved in the regulation of motor function, reward, and addiction. 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used to study the role of D2 receptors in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction.
Mecanismo De Acción
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one acts as a competitive antagonist of dopamine D2 receptors. It binds to the receptor with high affinity and prevents the binding of dopamine, which is the endogenous ligand for the receptor. This leads to a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of motor function, reward, and addiction.
Biochemical and Physiological Effects:
7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is a key brain region involved in the regulation of motor function and reward. It has also been shown to decrease the locomotor activity of animals, which is a measure of their motor function. In addition, 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and amphetamine, which is a measure of their addictive potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its high affinity and selectivity for dopamine D2 receptors. This makes it a valuable research tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has a relatively short half-life, which can limit its usefulness in long-term studies.
Direcciones Futuras
There are several future directions for the use of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in research. One possible direction is the development of new derivatives of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one with improved solubility and pharmacokinetic properties. Another direction is the use of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Finally, 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one could be used to study the role of dopamine D2 receptors in other physiological processes, such as metabolism and immune function.
Métodos De Síntesis
The synthesis of 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one with 2-fluorobenzyl bromide in the presence of a base. The reaction proceeds via an SNAr mechanism and yields 7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one as a white solid with a purity of >98%.
Propiedades
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-3-6-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-15-7-4-5-8-17(15)21/h4-5,7-11H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBYFRIWLJYRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)




![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)



![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)

